molecular formula C11H10BrNO2 B12286643 4-Bromo-5-methylindole-3-acetic Acid

4-Bromo-5-methylindole-3-acetic Acid

Cat. No.: B12286643
M. Wt: 268.11 g/mol
InChI Key: BDAGGLKHDXHFPN-UHFFFAOYSA-N
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Description

4-Bromo-5-methylindole-3-acetic acid is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 5th position, and an acetic acid moiety at the 3rd position of the indole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methylindole-3-acetic acid typically involves several steps, starting from commercially available precursorsThe reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. Catalysts and optimized reaction parameters are often employed to enhance the efficiency and selectivity of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-methylindole-3-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of the bromine atom or the reduction of the acetic acid group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized indole derivatives .

Scientific Research Applications

4-Bromo-5-methylindole-3-acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-5-methylindole-3-acetic acid involves its interaction with specific molecular targets and pathways. The bromine and methyl groups on the indole ring can influence its binding affinity to various receptors and enzymes. The acetic acid moiety may also play a role in its biological activity by interacting with cellular components. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but lacking the bromine and methyl groups.

    5-Bromoindole-3-acetic acid: Similar to 4-Bromo-5-methylindole-3-acetic acid but with the bromine atom at a different position.

    5-Methylindole-3-acetic acid: Lacks the bromine atom but has the same methyl and acetic acid groups.

Uniqueness: this compound is unique due to the specific positioning of the bromine and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

IUPAC Name

2-(4-bromo-5-methyl-1H-indol-3-yl)acetic acid

InChI

InChI=1S/C11H10BrNO2/c1-6-2-3-8-10(11(6)12)7(5-13-8)4-9(14)15/h2-3,5,13H,4H2,1H3,(H,14,15)

InChI Key

BDAGGLKHDXHFPN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)NC=C2CC(=O)O)Br

Origin of Product

United States

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